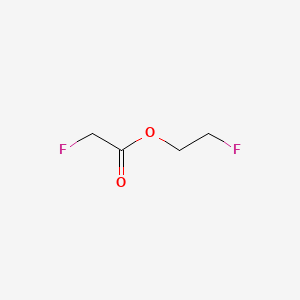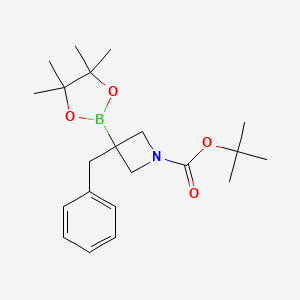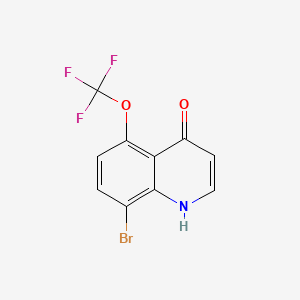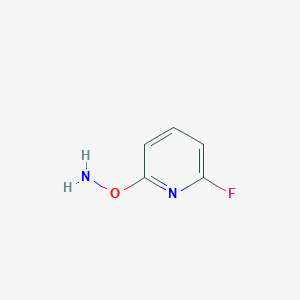
(3beta)-11,12-Dihydro-Retin-3,15-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-11,12-Dihydro-Retin-3,15-diol is a chemical compound that belongs to the class of retinoids Retinoids are compounds derived from vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-11,12-Dihydro-Retin-3,15-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of retinoic acid derivatives under controlled conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-11,12-Dihydro-Retin-3,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield more saturated derivatives using strong reducing agents.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of chlorinated or brominated derivatives.
Wissenschaftliche Forschungsanwendungen
(3beta)-11,12-Dihydro-Retin-3,15-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex retinoid derivatives.
Biology: Studied for its role in cell differentiation and growth.
Industry: Used in the formulation of cosmetic products due to its skin-regenerative properties.
Wirkmechanismus
The mechanism of action of (3beta)-11,12-Dihydro-Retin-3,15-diol involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This regulation of gene expression is crucial for its biological effects, including skin regeneration and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinoic Acid: A well-known retinoid with similar biological activities but different chemical structure.
Retinol: Another retinoid that is a precursor to retinoic acid and has similar applications in skincare.
Isotretinoin: A retinoid used primarily for severe acne treatment.
Uniqueness
(3beta)-11,12-Dihydro-Retin-3,15-diol is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs and RXRs makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(1R)-4-[(1Z,7Z)-9-hydroxy-3,7-dimethylnona-1,3,7-trienyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C20H32O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h7,9-11,18,21-22H,6,8,12-14H2,1-5H3/b10-9-,15-7?,16-11-/t18-/m1/s1 |
InChI-Schlüssel |
BAEQIASUBUPKFW-BUESILIDSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C\C(=CCC/C(=C\CO)/C)C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CCCC(=CCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290584.png)
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)
